molecular formula C12H15N3O B11730393 N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine CAS No. 1006469-59-5

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11730393
CAS No.: 1006469-59-5
M. Wt: 217.27 g/mol
InChI Key: GZSBSXQKEWNUQT-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted pyrazole compounds. These products can have different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1006469-59-5

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-5-3-4-6-12(10)16-2/h3-6,8-9,13H,7H2,1-2H3

InChI Key

GZSBSXQKEWNUQT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CC=C2OC

Origin of Product

United States

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